3,5-dimethoxy-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Description

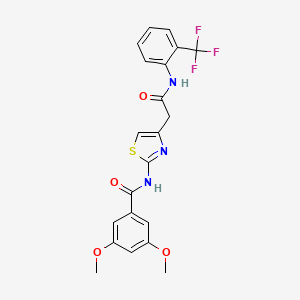

This compound is a benzamide derivative featuring a thiazole core substituted with a 2-oxoethyl group bearing an amino linkage to a 2-(trifluoromethyl)phenyl moiety. The benzamide moiety is further functionalized with 3,5-dimethoxy groups, enhancing its electronic and steric profile.

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4S/c1-30-14-7-12(8-15(10-14)31-2)19(29)27-20-25-13(11-32-20)9-18(28)26-17-6-4-3-5-16(17)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,26,28)(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVKSGLDQYNTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, with the CAS number 921519-45-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 465.45 g/mol. The structure features a benzamide core substituted with thiazole and trifluoromethyl groups, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18F3N3O4S |

| Molecular Weight | 465.45 g/mol |

| CAS Number | 921519-45-1 |

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated promising results against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) of 6.25 μg/mL, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Research into the anticancer properties of thiazole derivatives has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study highlighted that certain thiazole derivatives exhibited cytotoxicity against human cancer cells, with IC50 values in the low micromolar range .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, compounds containing thiazole rings have been shown to interfere with the activity of protein kinases involved in cancer cell signaling pathways.

Case Studies

- Antituberculosis Activity : In a controlled study, a series of thiazole derivatives were tested for their ability to inhibit Mycobacterium tuberculosis growth. The compound demonstrated a strong correlation between structural modifications and increased antimicrobial potency .

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazole-based compounds on breast cancer cell lines. The results indicated that modifications at the benzamide position significantly enhanced cell death rates, suggesting that the trifluoromethyl group may play a crucial role in enhancing biological activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Q & A

Q. Optimization Strategies :

- Vary solvents (polar aprotic vs. protic) to improve solubility of intermediates.

- Adjust reflux duration (4–18 hours) to balance yield and side-product formation .

- Use substituent-specific catalysts (e.g., glacial acetic acid for imine formation) .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Focus

Key Methods :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 3,5-positions, trifluoromethylphenyl signals) .

- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm, thiazole C=N at ~1600 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] for CHFNOS).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., used single-crystal X-ray for analogous thiazoles) .

Advanced Tip : Pair HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity >95% .

How can researchers design experiments to evaluate structure-activity relationships (SAR) of analogs?

Advanced Research Focus

Methodological Approach :

Substituent Variation : Synthesize analogs with modified methoxy, trifluoromethyl, or thiazole groups (e.g., replace trifluoromethyl with chloro/fluoro substituents) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) or cell lines. Use dose-response curves (IC/EC) to quantify potency.

Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., Hammett σ values) with activity .

Q. Data Interpretation :

- Use heatmaps or 3D-QSAR to visualize substituent effects on bioactivity .

- Cross-validate with molecular docking to identify critical binding interactions (e.g., hydrogen bonds with amide groups) .

What strategies resolve contradictions in biological activity data across assay systems?

Advanced Research Focus

Common Issues :

- Discrepancies in IC values between enzymatic assays and cell-based studies.

- Variability due to compound stability or off-target effects.

Q. Solutions :

- Assay Validation : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

- Stability Testing : Use LC-MS to monitor compound degradation in cell culture media .

- Counter-Screening : Test against related targets to rule out non-specific effects .

How can molecular docking predict target interactions of this compound?

Advanced Research Focus

Protocol :

Protein Preparation : Retrieve target structure (e.g., from PDB), remove water, add hydrogens.

Ligand Preparation : Generate 3D conformers of the compound (e.g., using Open Babel).

Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible residues in the binding pocket.

Validation : Compare docking scores (ΔG) with known inhibitors and mutagenesis data .

Case Study : demonstrated docking of benzamide-thiazole hybrids into kinase active sites, identifying key π-π interactions with phenylalanine residues .

What metabolic stability assays assess pharmacokinetic potential?

Advanced Research Focus

Assay Design :

- Liver Microsomes : Incubate compound with rat/human microsomes (37°C, NADPH), quantify parent compound via LC-MS at 0, 15, 30, 60 minutes .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., noted CYP inhibition by related compounds) .

- Plasma Stability : Monitor degradation in plasma (37°C, 1–24 hours) to estimate half-life .

How do electronic effects of substituents (e.g., trifluoromethyl) influence reactivity and bioactivity?

Advanced Research Focus

Analysis Methods :

- Hammett Plots : Correlate σ values of substituents (CF: σ = 0.43) with reaction rates or pIC .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Example : The electron-withdrawing trifluoromethyl group enhances thiazole’s electrophilicity, improving binding to ATP pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.